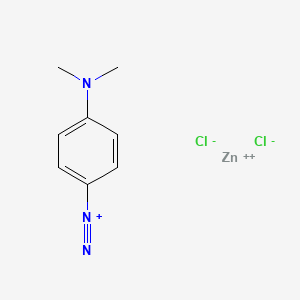
zinc;4-(dimethylamino)benzenediazonium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-(dimethylamino)benzenediazonium;dichloride is a diazonium salt that contains a zinc ion coordinated with 4-(dimethylamino)benzenediazonium and dichloride ions. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the diazotization of 4-(dimethylamino)aniline. This process includes the reaction of 4-(dimethylamino)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar diazotization reactions but on a larger scale. The process is carefully controlled to ensure the stability and purity of the diazonium salt, which can be sensitive to temperature and pH changes.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4-(dimethylamino)benzenediazonium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with activated aromatic compounds, such as phenols and anilines, to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low temperatures to prevent the decomposition of the diazonium ion.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Applications De Recherche Scientifique
Zinc;4-(dimethylamino)benzenediazonium;dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used in biological staining and as indicators.
Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.
Industry: Diazonium salts are used in the manufacturing of pigments, dyes, and polymers.
Mécanisme D'action
The mechanism of action of zinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the dimethylamino group.
4-nitrobenzenediazonium chloride: Contains a nitro group instead of a dimethylamino group.
4-methoxybenzenediazonium chloride: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Zinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the presence of the dimethylamino group, which can influence the reactivity and stability of the diazonium ion. This compound’s specific structure allows for unique applications in dye synthesis and other chemical processes.
Propriétés
Formule moléculaire |
C8H10Cl2N3Zn+ |
|---|---|
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
zinc;4-(dimethylamino)benzenediazonium;dichloride |
InChI |
InChI=1S/C8H10N3.2ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;/h3-6H,1-2H3;2*1H;/q+1;;;+2/p-2 |
Clé InChI |
UKLFWJUAEWEWNR-UHFFFAOYSA-L |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)


![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

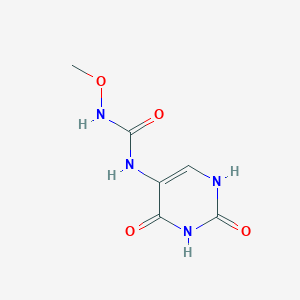
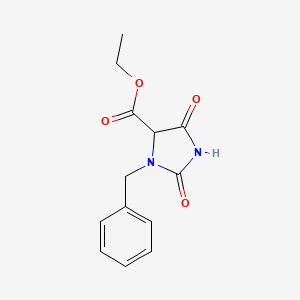
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
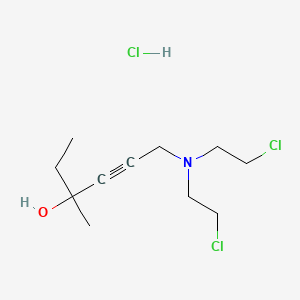
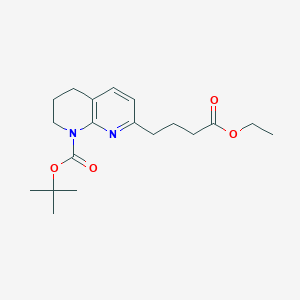
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
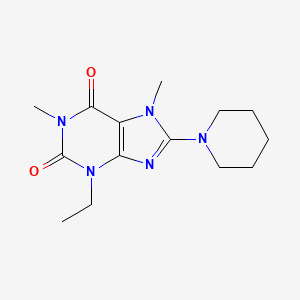
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)

